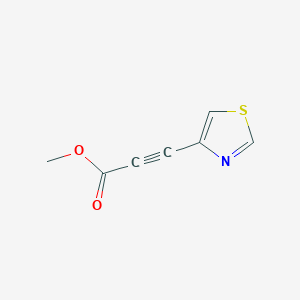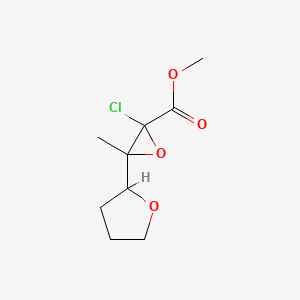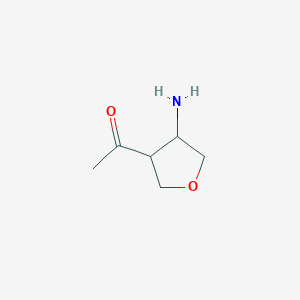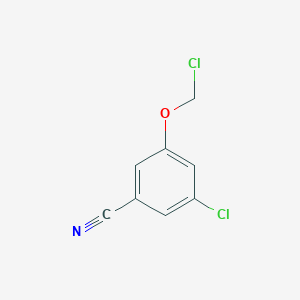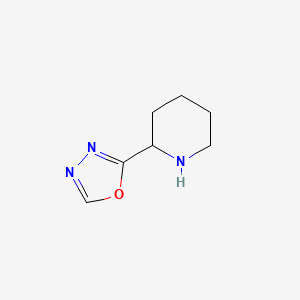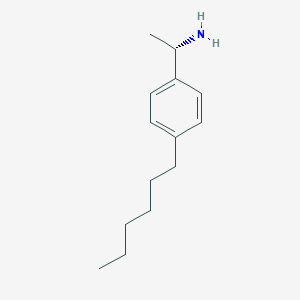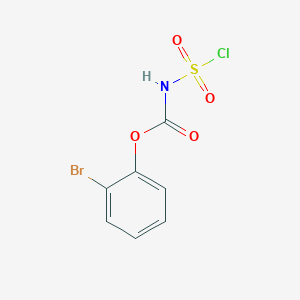
2-bromophenyl N-(chlorosulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromophenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C7H5BrClNO4S It is a derivative of carbamate, featuring a bromophenyl group and a chlorosulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromophenyl N-(chlorosulfonyl)carbamate can be synthesized through a reaction involving chlorosulfonyl isocyanate and 2-bromophenol. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to control the reactivity of the intermediates . The reaction proceeds as follows:
- Chlorosulfonyl isocyanate is added to a solution of 2-bromophenol in dichloromethane.
- The mixture is stirred at 0°C for a specified period, usually around 2 hours.
- The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Amidation Reactions: The compound can participate in amidation reactions, particularly photo-induced amidation, where it acts as an amidyl-radical precursor.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Photocatalysts: In photo-induced amidation reactions, photocatalysts such as iridium or ruthenium complexes are often used.
Acids/Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted bromophenyl derivatives can be obtained.
Amidation Products: Photo-induced amidation yields amides with high efficiency and selectivity.
Hydrolysis Products: Hydrolysis results in the formation of amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
2-Bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to act as an amidyl-radical precursor in photo-induced reactions. The compound undergoes homolytic cleavage under light irradiation, generating reactive intermediates that can participate in various chemical transformations . These intermediates can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenyl N-(chlorosulfonyl)carbamate: A similar compound with a different substituent on the phenyl ring.
Phenyl N-(chlorosulfonyl)carbamate: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chlorophenyl N-(chlorosulfonyl)carbamate: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity patterns. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the chlorosulfonyl group facilitates amidation and other transformations .
Eigenschaften
Molekularformel |
C7H5BrClNO4S |
|---|---|
Molekulargewicht |
314.54 g/mol |
IUPAC-Name |
(2-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-3-1-2-4-6(5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
InChI-Schlüssel |
JLDKNXNWYSNTES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(=O)NS(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


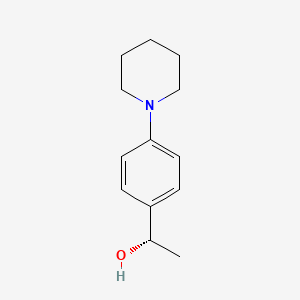
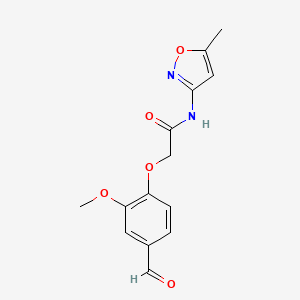


![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)

